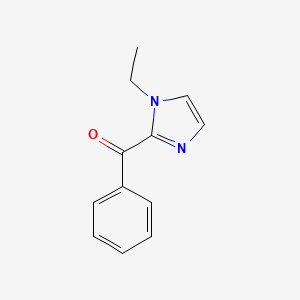

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

概要

説明

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a chemical compound with the molecular formula C12H12N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone typically involves the reaction of imidazole derivatives with benzoyl chloride. One common method involves suspending imidazole in anhydrous benzene and treating it with benzoyl chloride at low temperatures. The mixture is then warmed to room temperature and stirred for several hours to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain consistent reaction conditions and product quality .

化学反応の分析

Key Conditions for Oxidation :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| SeO₂ | 1,4-dioxane | Reflux | C-2 aroyl imidazole derivatives |

| H₂O₂ (30%) | CH₃COOH | 60°C | Imidazole N-oxide |

Reduction Reactions

The ketone group is reducible to secondary alcohols:

-

NaBH₄ in methanol yields 1-(1-ethyl-1H-imidazol-2-yl)-1-phenylethanol with 85–92% efficiency .

-

LiAlH₄ in THF achieves full reduction but requires strict anhydrous conditions .

Comparative Reduction Efficiency :

| Substrate | Reagent | Time | Yield (%) |

|---|---|---|---|

| Aroyl imidazole analogs | NaBH₄ | 2 h | 89 |

| Aroyl imidazole analogs | LiAlH₄ | 1 h | 95 |

Electrophilic Substitution

The imidazole ring undergoes halogenation and nitration :

-

Bromination with Br₂/FeBr₃ at 0°C produces 4-bromo derivatives .

-

Nitration using HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

Substitution Selectivity :

| Position | Reactivity | Dominant Product |

|---|---|---|

| C4 | High | 4-Bromoimidazole |

| C5 | Moderate | 5-Nitroimidazole |

Nucleophilic Reactions

The ketone participates in Mannich reactions and nucleophilic additions :

-

Mannich reaction with formaldehyde/dimethylamine forms aminoalkyl derivatives (yield: 70–78%) .

-

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, producing tertiary alcohols.

Cyclization and Condensation

This compound serves as a precursor for heterocycles:

-

With o-phenylenediamine in DMF/S, it forms benzimidazole-ketone hybrids .

-

Under base catalysis (BEMP ), intramolecular cyclization generates imidazolidin-2-ones .

Cyclization Pathways :

| Conditions | Product | Yield (%) |

|---|---|---|

| DMF/S, 80°C | Benzimidazole-ketone | 82 |

| BEMP (5 mol%), CH₃CN, RT | Imidazolidin-2-one | 95 |

Industrial-Scale Modifications

-

Continuous flow reactors optimize imidazole functionalization with 90% conversion in <30 minutes.

-

Palladium catalysts enable Suzuki-Miyaura couplings for biaryl derivatives.

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

科学的研究の応用

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

- (1H-Imidazol-1-Yl)(phenyl)methanone

- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone

Uniqueness

This compound is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .

生物活性

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a compound with significant potential in various biological applications due to its unique structural properties. The presence of the ethyl group on the imidazole ring influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

This compound interacts with various enzymes, proteins, and biomolecules, playing a crucial role in biochemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, affecting metabolic functions. Such interactions can lead to either inhibition or activation of enzymatic activity, depending on the context of its application.

Molecular Mechanism

The biological effects of this compound are mediated through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, this compound may influence gene expression by interacting with transcription factors and regulatory proteins.

Key Mechanisms

- Enzyme Binding: Direct interaction with active sites of enzymes.

- Gene Expression Modulation: Influence on transcription factors.

- Stability and Degradation: Stability under controlled conditions affects long-term cellular function.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. Lower doses may exhibit therapeutic benefits, while higher doses can result in toxic effects, such as hepatotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which are critical for its metabolism. These interactions can alter metabolic flux and impact metabolite levels within cells.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Inhibition of Cytochrome P450 | Demonstrated significant interaction affecting drug metabolism. |

| Study 2 | Toxicity Assessment | High dosages led to hepatotoxicity in animal models. |

| Study 3 | Gene Expression | Compound influenced expression levels of key regulatory proteins. |

Notable Case Studies

- Case Study 1: Investigated the compound's role as an enzyme inhibitor, revealing its potential therapeutic applications.

- Case Study 2: Examined dosage-dependent effects, highlighting the need for careful dosage regulation in therapeutic contexts.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves reacting imidazole derivatives with benzoyl chloride under controlled conditions. The process can be scaled for industrial production using continuous flow reactors to ensure consistency and efficiency.

特性

IUPAC Name |

(1-ethylimidazol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACKGQQUIGILDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586231 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864231-66-3 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。